

5-Bromo-2-methoxy-3-methylbenzamide CAS number and identifiers

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-3-methylbenzamide

Cat. No.: B179935

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In-Depth Technical Guide: 5-Bromo-2-methoxy-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a substituted benzamide derivative. The benzamide scaffold is a common feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antiemetic, antipsychotic, and antimicrobial activities. The specific substitutions of a bromine atom, a methoxy group, and a methyl group on the phenyl ring of this particular compound suggest its potential for unique chemical and biological properties, making it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known identifiers, a proposed synthetic route, and an overview of the general biological context of related compounds.

Chemical Identifiers and Properties

While detailed experimental data for **5-Bromo-2-methoxy-3-methylbenzamide** is not extensively available in public literature, its fundamental chemical identifiers have been established.

Identifier	Value
CAS Number	58708-49-9
Molecular Formula	C ₉ H ₁₀ BrNO ₂
Molecular Weight	244.09 g/mol
IUPAC Name	5-bromo-2-methoxy-3-methylbenzamide
Canonical SMILES	<chem>CC1=CC(=CC(=C1OC)C(=O)N)Br</chem>
InChI	InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12)
InChIKey	QPNZLTGSRAEQOP-UHFFFAOYSA-N
PubChem CID	42817

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of **5-Bromo-2-methoxy-3-methylbenzamide** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations, starting from the corresponding benzoic acid. This involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Experimental Protocol: A General Approach

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoyl chloride

The starting material, 5-bromo-2-methoxy-3-methylbenzoic acid, would first be converted to its acyl chloride.

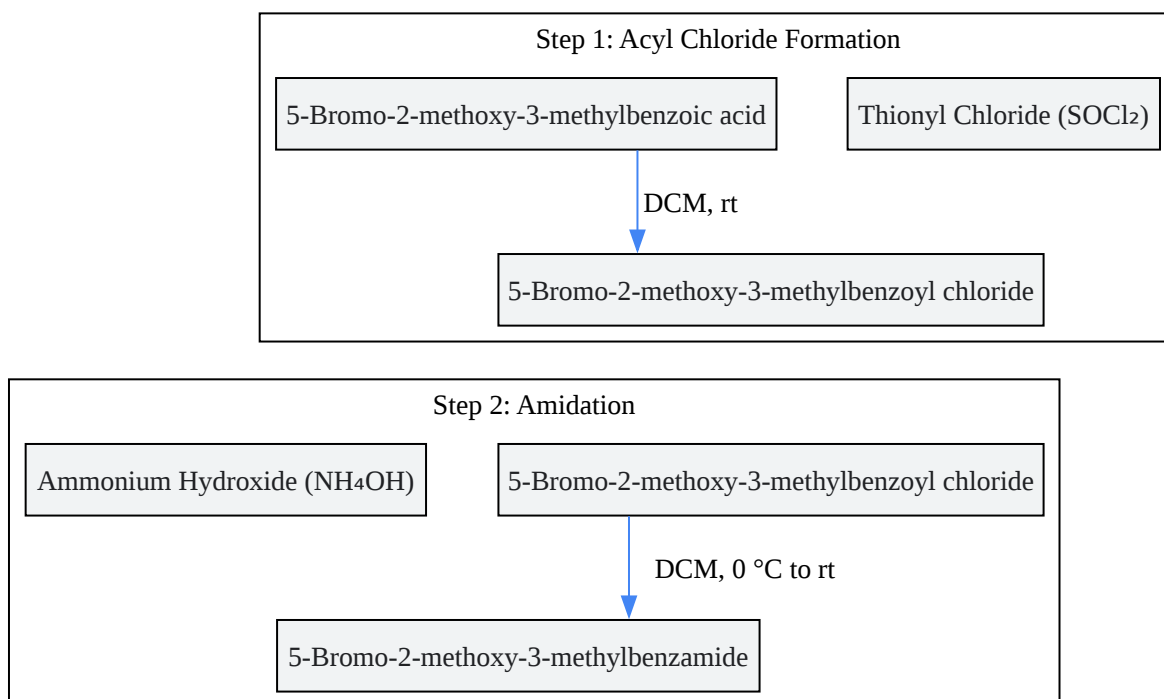
- To a solution of 5-bromo-2-methoxy-3-methylbenzoic acid in an inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added.
- A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

- The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases.
- The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-bromo-2-methoxy-3-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-methoxy-3-methylbenzoyl chloride

The resulting acyl chloride is then reacted with an ammonia source to form the primary amide.

- The crude 5-bromo-2-methoxy-3-methylbenzoyl chloride is dissolved in an aprotic solvent like dichloromethane, tetrahydrofuran, or diethyl ether.
- The solution is cooled in an ice bath.
- A concentrated aqueous solution of ammonium hydroxide or a stream of ammonia gas is slowly added to the cooled solution with vigorous stirring.
- The reaction is typically exothermic and is allowed to proceed to completion, after which it is warmed to room temperature.
- The reaction mixture is then quenched with water.
- The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated under reduced pressure to yield the crude **5-Bromo-2-methoxy-3-methylbenzamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).



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Proposed Synthesis Workflow for **5-Bromo-2-methoxy-3-methylbenzamide**.

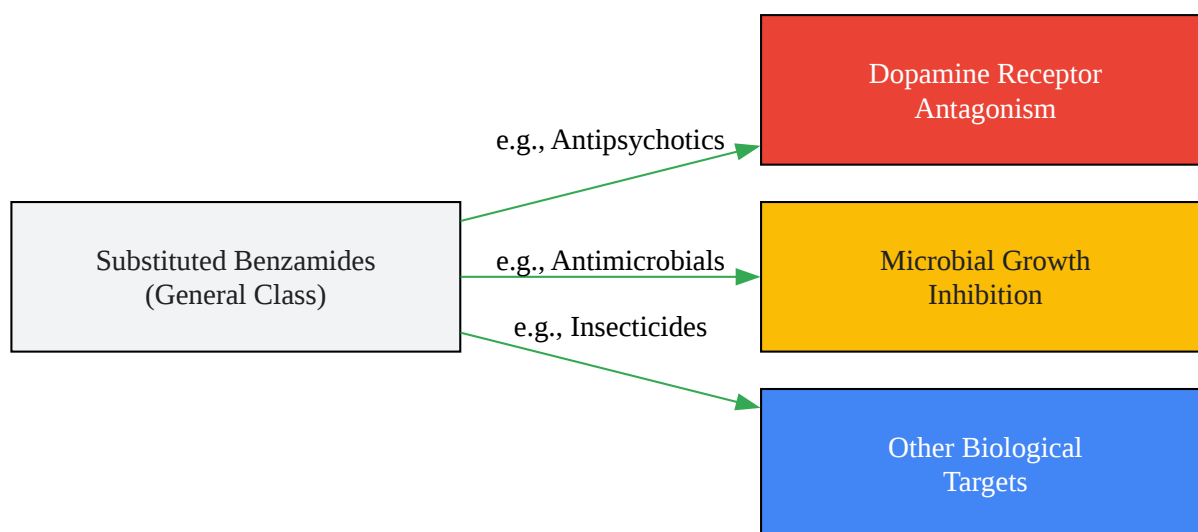
Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathways for **5-Bromo-2-methoxy-3-methylbenzamide** have not been reported in the available scientific literature. However, the broader class of substituted benzamides is known for a wide range of pharmacological activities.

- **Antipsychotic Activity:** Many substituted benzamides, such as sulpiride and amisulpride, act as antagonists at dopamine D2 and D3 receptors.^[1] Their therapeutic effect in schizophrenia and other psychoses is attributed to the selective blockade of these receptors in the mesolimbic pathway of the brain.^[1]

- **Antimicrobial Activity:** Various benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2] The specific substitution pattern on the aromatic ring plays a crucial role in determining the spectrum and potency of their antimicrobial action.[2]
- **Other Activities:** Depending on their substitution patterns, benzamides have also been investigated for their potential as anti-inflammatory, insecticidal, and fungicidal agents.[3][4]

Given the lack of specific data for **5-Bromo-2-methoxy-3-methylbenzamide**, its biological profile remains to be determined through experimental screening and pharmacological studies. Researchers interested in this compound would need to conduct in vitro and in vivo assays to elucidate its potential therapeutic applications.



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General Biological Activities of Substituted Benzamides.

Conclusion

5-Bromo-2-methoxy-3-methylbenzamide is a defined chemical entity with known identifiers. While a specific experimental protocol for its synthesis is not documented, a standard two-step procedure involving the formation of an acyl chloride followed by amidation is a feasible

approach. The biological activity of this particular compound has not been characterized, but the general class of substituted benzamides is a rich source of pharmacologically active agents. Further research is warranted to explore the potential of **5-Bromo-2-methoxy-3-methylbenzamide** in various therapeutic areas.

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